N-tert-butyl-5-{4-[(4-fluorophenyl)amino]phthalazin-1-yl}-2-methylbenzenesulfonamide
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Overview
Description
N-tert-butyl-5-{4-[(4-fluorophenyl)amino]phthalazin-1-yl}-2-methylbenzenesulfonamide is a complex organic compound with a molecular formula of C25H25FN4O2S This compound is known for its unique structure, which includes a phthalazinyl group, a fluorophenyl group, and a benzenesulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-tert-butyl-5-{4-[(4-fluorophenyl)amino]phthalazin-1-yl}-2-methylbenzenesulfonamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction requires a palladium catalyst and an organoboron reagent . The reaction conditions are generally mild and tolerant of various functional groups, making it a versatile method for synthesizing complex organic molecules.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to isolate the desired product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-tert-butyl-5-{4-[(4-fluorophenyl)amino]phthalazin-1-yl}-2-methylbenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide
Reducing agents: Sodium borohydride, lithium aluminum hydride
Nucleophiles: Halogens, amines
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can result in the formation of various derivatives with different functional groups.
Scientific Research Applications
N-tert-butyl-5-{4-[(4-fluorophenyl)amino]phthalazin-1-yl}-2-methylbenzenesulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activity, including its effects on cellular processes and enzyme inhibition.
Medicine: Research explores its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and inflammation.
Industry: It is used in the development of new materials and chemical processes, including catalysis and polymer synthesis.
Mechanism of Action
The mechanism of action of N-tert-butyl-5-{4-[(4-fluorophenyl)amino]phthalazin-1-yl}-2-methylbenzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and affecting cellular processes. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other phthalazinyl derivatives and benzenesulfonamide derivatives, such as:
- N-tert-butyl-5-{4-[(4-chlorophenyl)amino]phthalazin-1-yl}-2-methylbenzenesulfonamide
- N-tert-butyl-5-{4-[(4-bromophenyl)amino]phthalazin-1-yl}-2-methylbenzenesulfonamide
Uniqueness
N-tert-butyl-5-{4-[(4-fluorophenyl)amino]phthalazin-1-yl}-2-methylbenzenesulfonamide is unique due to the presence of the fluorophenyl group, which can influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability and alter its interactions with molecular targets, making it distinct from other similar compounds.
Properties
Molecular Formula |
C25H25FN4O2S |
---|---|
Molecular Weight |
464.6 g/mol |
IUPAC Name |
N-tert-butyl-5-[4-(4-fluoroanilino)phthalazin-1-yl]-2-methylbenzenesulfonamide |
InChI |
InChI=1S/C25H25FN4O2S/c1-16-9-10-17(15-22(16)33(31,32)30-25(2,3)4)23-20-7-5-6-8-21(20)24(29-28-23)27-19-13-11-18(26)12-14-19/h5-15,30H,1-4H3,(H,27,29) |
InChI Key |
YYXQDASXSZSEFL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NN=C(C3=CC=CC=C32)NC4=CC=C(C=C4)F)S(=O)(=O)NC(C)(C)C |
Origin of Product |
United States |
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